molecular formula C12H8ClFO2S B7812889 2'-Fluoro-biphenyl-4-sulfonyl chloride

2'-Fluoro-biphenyl-4-sulfonyl chloride

Cat. No.: B7812889
M. Wt: 270.71 g/mol
InChI Key: MPLJHIJTJRARGN-UHFFFAOYSA-N
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Description

2’-Fluoro-biphenyl-4-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a biphenyl structure with a fluorine atom at the 2’ position and a sulfonyl chloride group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-biphenyl-4-sulfonyl chloride typically involves the sulfonation of 2’-fluorobiphenyl followed by chlorination. One common method includes the reaction of 2’-fluorobiphenyl with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, followed by treatment with thionyl chloride or phosphorus pentachloride to convert the sulfonic acid to the sulfonyl chloride .

Industrial Production Methods: On an industrial scale, the production of 2’-Fluoro-biphenyl-4-sulfonyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoro-biphenyl-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, or sulfonothioates.

    Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2’-Fluoro-biphenyl-4-sulfonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Fluoro-biphenyl-4-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. These reactions can modify the properties and functions of target molecules, making it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 2’-Fluoro-biphenyl-4-sulfonyl chloride is unique due to the presence of both the biphenyl structure and the fluorine atom. The fluorine atom can influence the electronic properties and reactivity of the compound, making it distinct from other sulfonyl chlorides. This unique combination of structural features enhances its utility in various synthetic and research applications .

Properties

IUPAC Name

4-(2-fluorophenyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO2S/c13-17(15,16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLJHIJTJRARGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)S(=O)(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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